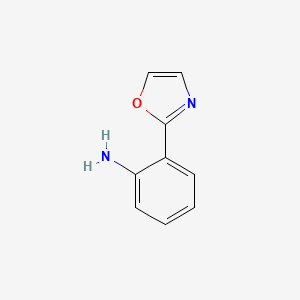

2-(1,3-Oxazol-2-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACOLYQTPFGDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494874 | |

| Record name | 2-(1,3-Oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62882-10-4 | |

| Record name | 2-(1,3-Oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-oxazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1,3-Oxazol-2-yl)aniline

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-(1,3-Oxazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The oxazole-aniline scaffold is a key pharmacophore found in numerous biologically active molecules, including kinase inhibitors and anticancer agents.[1][2][3][4] This document details a robust and reproducible synthetic strategy, explains the mechanistic rationale behind the chosen methodology, and presents a full suite of analytical techniques for unambiguous structural verification and purity assessment. It is intended for researchers and professionals in organic synthesis, drug discovery, and chemical development.

Strategic Approach to Synthesis

The construction of the 2-aryloxazole system can be approached through several synthetic strategies. A common and effective method involves the cyclization of a precursor containing the pre-formed aniline or a masked aniline (e.g., a nitro group) moiety. The strategy detailed herein is a multi-step synthesis commencing from 2-nitrobenzonitrile. This route is advantageous due to the commercial availability of the starting material and the well-established transformations involved.

The overall workflow can be visualized as follows:

Caption: Overall synthetic workflow from starting material to final product.

This pathway involves three key transformations:

-

Formation of an Oxazoline Ring: Reaction of the nitrile group with 2-aminoethanol to form the dihydro-oxazole (oxazoline) ring.

-

Aromatization: Oxidation of the oxazoline ring to the aromatic oxazole.

-

Reduction: Reduction of the nitro group to the target primary amine.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(2-Nitrophenyl)-4,5-dihydro-1,3-oxazole

This initial step involves a metal-catalyzed cycloaddition of 2-aminoethanol to the nitrile functionality of 2-nitrobenzonitrile. Catalysts such as zinc chloride or cadmium acetate are effective Lewis acids for this transformation.

-

Materials:

-

2-Nitrobenzonitrile (1.0 eq)

-

2-Aminoethanol (1.2 eq)

-

Zinc Chloride (ZnCl₂, 0.1 eq)

-

Toluene (solvent)

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrobenzonitrile and toluene.

-

Add zinc chloride to the suspension and stir for 10 minutes at room temperature.

-

Add 2-aminoethanol dropwise to the reaction mixture.

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst and wash the solid residue with ethyl acetate.

-

Combine the organic filtrates and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude oxazoline intermediate. This intermediate is often carried forward to the next step without extensive purification.

-

-

Scientific Rationale: The nitrile carbon is electrophilic, but not sufficiently so to react readily with the amino alcohol. The Lewis acid catalyst (ZnCl₂) coordinates to the nitrogen of the nitrile, significantly increasing the electrophilicity of the carbon atom and facilitating the nucleophilic attack by the amino group of 2-aminoethanol. This is followed by an intramolecular cyclization to form the stable five-membered oxazoline ring.

Step 2: Synthesis of 2-(2-Nitrophenyl)-1,3-oxazole (Aromatization)

The stable oxazoline ring is aromatized to the oxazole via an oxidation reaction. A common and effective method utilizes a manganese dioxide (MnO₂) oxidant.

-

Materials:

-

Crude 2-(2-Nitrophenyl)-4,5-dihydro-1,3-oxazole (1.0 eq)

-

Activated Manganese Dioxide (MnO₂, 5.0 eq)

-

Dichloromethane (DCM) or Chloroform (solvent)

-

-

Procedure:

-

Dissolve the crude oxazoline intermediate in dichloromethane in a round-bottom flask.

-

Add activated manganese dioxide in portions to the solution with vigorous stirring. The reaction is often exothermic.

-

Stir the resulting black suspension at room temperature for 24-48 hours. Monitor the disappearance of the starting material by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite pad thoroughly with dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(2-nitrophenyl)-1,3-oxazole.

-

-

Scientific Rationale: Activated MnO₂ is a mild and selective oxidizing agent for converting allylic and benzylic-type alcohols to aldehydes/ketones and, in this case, for the dehydrogenation of the oxazoline ring. The reaction proceeds via a surface-mediated mechanism, removing two hydrogen atoms to introduce a double bond, resulting in the aromatic oxazole ring.

Step 3: Synthesis of this compound (Nitro Reduction)

The final step is the reduction of the aromatic nitro group to the corresponding aniline. A variety of reducing agents can be employed; a classic and reliable method is the use of tin(II) chloride in an acidic medium.

-

Materials:

-

2-(2-Nitrophenyl)-1,3-oxazole (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (solvent)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve 2-(2-nitrophenyl)-1,3-oxazole in ethanol in a round-bottom flask.

-

Add tin(II) chloride dihydrate to the solution.

-

Carefully add concentrated hydrochloric acid dropwise while stirring.

-

Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate of tin salts will form.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a solid.

-

-

Scientific Rationale: Tin(II) chloride is a classic reducing agent for aromatic nitro groups. In the presence of concentrated HCl, SnCl₂ acts as a single-electron donor in a stepwise reduction mechanism that converts the nitro group (-NO₂) to the amino group (-NH₂), proceeding through nitroso and hydroxylamine intermediates. The final neutralization is critical to deprotonate the anilinium salt and precipitate the tin hydroxides, allowing for the extraction of the free amine product into the organic phase.

Comprehensive Characterization

Unambiguous confirmation of the structure and purity of the synthesized this compound is achieved through a combination of spectroscopic and physical methods.

Expected Data Summary

The following table summarizes the expected quantitative data for the final product.

| Analytical Technique | Parameter | Expected Value / Observation |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | ~ 7.8-7.9 ppm (d, 1H, Ar-H), ~ 7.6 ppm (s, 1H, Oxazole-H), ~ 7.2-7.3 ppm (m, 2H, Ar-H + Oxazole-H), ~ 6.8 ppm (m, 2H, Ar-H), ~ 4.6 ppm (br s, 2H, -NH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | ~ 162 ppm (C=N, Oxazole), ~ 145 ppm (Ar C-NH₂), ~ 138 ppm (Oxazole C-H), ~ 132 ppm (Ar C-H), ~ 129 ppm (Ar C-H), ~ 127 ppm (Oxazole C-H), ~ 119 ppm (Ar C-H), ~ 117 ppm (Ar C-H), ~ 115 ppm (Ar C-Oxazole) |

| FT-IR (KBr Pellet, cm⁻¹) | Vibrational Frequency | ~ 3450-3300 cm⁻¹ (N-H stretch, amine), ~ 3100 cm⁻¹ (Ar C-H stretch), ~ 1640 cm⁻¹ (C=N stretch, oxazole), ~ 1590 cm⁻¹ (N-H bend), ~ 1100 cm⁻¹ (C-O stretch, oxazole) |

| Mass Spectrometry (ESI+) | m/z | [M+H]⁺ = 161.07 |

| Melting Point | Physical Property | Solid, specific range dependent on purity |

| TLC | R_f_ Value | Dependent on eluent system (e.g., Hexane:Ethyl Acetate 7:3) |

Interpretation of Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is the most informative for structural confirmation. The downfield aromatic protons will exhibit characteristic splitting patterns (doublets, triplets, multiplets). The two protons on the oxazole ring will appear as distinct singlets or doublets. A key diagnostic signal is the broad singlet around 4.6 ppm, corresponding to the two protons of the primary amine, which will disappear upon D₂O exchange.

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. The C=N carbon of the oxazole ring is characteristically deshielded, appearing around 162 ppm. The aromatic carbons will appear in the typical 115-145 ppm range.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. The most important absorptions to identify are:

-

The two distinct, sharp peaks in the 3450-3300 cm⁻¹ region, characteristic of the symmetric and asymmetric N-H stretching of a primary aniline.

-

The C=N stretching vibration of the oxazole ring around 1640 cm⁻¹.

-

The C-O stretching vibration within the oxazole ring, typically found near 1100 cm⁻¹.

-

Caption: Key functional groups and their characteristic IR absorption regions.

-

Mass Spectrometry (MS): Electrospray Ionization (ESI) in positive mode is ideal for this molecule. The spectrum should show a prominent peak for the protonated molecule ([M+H]⁺) at an m/z corresponding to the molecular weight plus one proton (160.17 + 1.01 = 161.18). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

Safety and Handling

-

2-Nitrobenzonitrile: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

2-Aminoethanol: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

Tin(II) chloride and HCl: Corrosive and toxic. Avoid inhalation of vapors and contact with skin.

-

Solvents: Toluene, Dichloromethane, and Ethyl Acetate are flammable and have associated health risks. Handle in a fume hood away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

- BenchChem. Application Notes and Protocols: Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline. BenchChem.

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

MDPI. Further Studies on the[5][6]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines. [Link]

-

MDPI. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]

-

MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]

-

National Center for Biotechnology Information. 2-(1H-benzimidazol-2-yl)aniline. PubChem Compound Database. [Link]

-

PubMed. Synthesis, Characterization and Vibrational Spectra Analysis of Ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene). [Link]

-

PubMed Central. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols. [Link]

-

ResearchGate. Comparison of (a) experimental IR spectrum of aniline with theoretical.... [Link]

-

ResearchGate. Mass spectrum of the oxazoline of linoleic acid. [Link]

-

RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

-

Bentham Science. Oxazole-Based Compounds As Anticancer Agents. [Link]

-

SpectraBase. 2-(4,4-Diethyl-5-methylene-2-oxazolyl)aniline - MS (GC) Spectrum. [Link]

-

SpectraBase. 2-(4,4-Diethyl-5-methylene-2-oxazolyl)aniline - Vapor Phase IR Spectrum. [Link]

-

Wiley Online Library. Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]

- U.S. Patent.

-

Connect Journals. Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. [Link]

-

SAGE Journals. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1,3-Oxazol-2-yl)aniline

Distribution: For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Scaffold

In the dynamic field of medicinal chemistry, the exploration of novel heterocyclic scaffolds is paramount to the discovery of next-generation therapeutics. The 2-(1,3-Oxazol-2-yl)aniline moiety presents a compelling, yet underexplored, structural motif. Its unique juxtaposition of an electron-rich aniline ring with the electron-withdrawing oxazole heterocycle suggests intriguing possibilities for molecular interactions and metabolic stability. However, a comprehensive public repository of its physicochemical properties remains elusive.

This guide, therefore, deviates from a conventional data sheet. Instead, it serves as a technical roadmap for the researcher, providing a robust framework for the synthesis, purification, and comprehensive characterization of this compound. By leveraging established methodologies and drawing insights from closely related analogs, we equip you with the foundational knowledge and detailed protocols necessary to unlock the full potential of this promising scaffold. We will not only describe the "how" but delve into the "why," ensuring a deep understanding of the experimental design and data interpretation.

Molecular Structure and In-Silico Predicted Properties

The foundational step in characterizing any novel compound is a thorough understanding of its structure and predicted physicochemical parameters. These computational values, while not a substitute for experimental data, provide a valuable initial assessment for experimental design.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of N-(2-cyanophenyl)formamide

-

Rationale: The initial step involves the formylation of the amino group of 2-aminobenzonitrile. This creates the necessary amide precursor for the subsequent cyclization to form the oxazole ring. Refluxing with formic acid is a classic and effective method for this transformation.

-

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 2-aminobenzonitrile (1 equivalent).

-

Add an excess of formic acid (e.g., 5-10 equivalents).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Carefully pour the cooled mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield N-(2-cyanophenyl)formamide.

-

Step 2: Cyclization to this compound

-

Rationale: This crucial step involves the reaction of the intermediate with 2-aminoethanol, followed by a catalyzed cyclization and dehydration to form the oxazole ring. Zinc chloride is a common Lewis acid catalyst for such reactions. [1]

-

Protocol:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-cyanophenyl)formamide (1 equivalent) in a suitable high-boiling solvent such as toluene or xylene.

-

Add 2-aminoethanol (1.1 equivalents) to the solution.

-

Add a catalytic amount of anhydrous zinc chloride (e.g., 0.1-0.2 equivalents).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification

-

Rationale: The crude product will likely contain unreacted starting materials and byproducts. Column chromatography is the standard method for purifying small organic molecules, separating compounds based on their polarity.

-

Protocol:

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column, collecting fractions and monitoring by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

-

Physicochemical Characterization: A Methodological Approach

With the purified compound in hand, the next phase is to determine its key physicochemical properties. The following protocols are standard methodologies for generating this crucial data.

Solubility Determination (Shake-Flask Method)

-

Rationale: Solubility is a critical parameter influencing bioavailability and formulation. The shake-flask method is a gold-standard technique for determining equilibrium solubility.

-

Protocol:

-

Add an excess amount of solid this compound to vials containing a known volume of various solvents (e.g., water, PBS, ethanol, DMSO).

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant, filter it through a 0.22 µm filter, and dilute it with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Determination of pKa

-

Rationale: The pKa value(s) indicate the ionization state of the molecule at different pH values, which is crucial for understanding its behavior in biological systems. Potentiometric titration is a common and accurate method for pKa determination.

-

Protocol:

-

Dissolve a precise amount of this compound in a suitable solvent (often a co-solvent system like methanol/water).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH), or vice versa, while monitoring the pH with a calibrated pH meter.

-

Plot the pH versus the volume of titrant added.

-

The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

-

Lipophilicity (LogP) Determination

-

Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Protocol:

-

Prepare a solution of this compound in n-octanol that has been pre-saturated with water.

-

Add an equal volume of water that has been pre-saturated with n-octanol.

-

Vigorously shake the mixture for a set period to allow for partitioning between the two phases, then allow the layers to separate.

-

Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV).

-

Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Spectroscopic Analysis

Spectroscopic data provides the definitive structural confirmation of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Multiple signals in the aromatic region (typically 6.5-8.0 ppm), corresponding to the protons on the aniline and oxazole rings. The substitution pattern will influence the coupling patterns (e.g., doublets, triplets, multiplets).

-

Amine Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which can be concentration and solvent-dependent. This signal will disappear upon D₂O exchange.

-

Oxazole Protons: Distinct signals for the protons on the oxazole ring, with chemical shifts influenced by the adjacent oxygen and nitrogen atoms.

-

-

Expected ¹³C NMR Spectral Features:

-

Signals corresponding to each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon (e.g., aromatic, attached to heteroatoms).

-

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected IR Absorption Bands:

-

N-H Stretching: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine (-NH₂).

-

C=N Stretching: A peak around 1600-1650 cm⁻¹ corresponding to the C=N bond in the oxazole ring.

-

C-O Stretching: A strong absorption in the 1000-1300 cm⁻¹ region due to the C-O bond in the oxazole ring.

-

Aromatic C-H and C=C Stretching: Bands characteristic of the aromatic rings.

-

Mass Spectrometry (MS)

-

Rationale: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

-

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the exact molecular weight of this compound.

-

Fragmentation Pattern: Characteristic fragment ions resulting from the cleavage of the molecule, which can be analyzed to further support the proposed structure.

-

Reactivity, Stability, and Potential Applications

Reactivity and Stability

The this compound scaffold is expected to exhibit reactivity characteristic of its constituent functional groups. The aniline moiety can undergo typical reactions of primary aromatic amines, such as acylation, alkylation, and diazotization. The oxazole ring is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions. The compound should be stored protected from light and air to prevent oxidative degradation of the aniline group.

Potential Applications in Drug Discovery

The aniline core is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. [1]The oxazole ring can act as a bioisostere for other functionalities, potentially improving metabolic stability and modulating solubility. This scaffold could serve as a valuable starting point for the design of novel inhibitors targeting a range of enzymes and receptors implicated in diseases such as cancer and inflammatory disorders.

Conclusion

While direct experimental data for this compound is currently limited in the public domain, this technical guide provides a comprehensive framework for its synthesis, purification, and detailed physicochemical and spectroscopic characterization. By following the outlined protocols and leveraging the insights from related analogs, researchers can confidently generate the necessary data to explore the full potential of this novel and promising chemical entity. The methodologies described herein are robust and grounded in established chemical principles, providing a solid foundation for future research and development endeavors involving this intriguing scaffold.

References

-

ChemBK. 2-(5-methyl-1,3-oxazol-2-yl)aniline. [Link]

-

ResearchGate. Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(1,3-Oxazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 2-(1,3-Oxazol-2-yl)aniline, a molecule of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers in the identification, characterization, and quality control of this and similar chemical entities.

Introduction: The Significance of this compound

The molecular architecture of this compound, which features a fusion of an aniline and an oxazole ring, represents a privileged scaffold in medicinal chemistry. The oxazole moiety is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties. The aniline substructure provides a versatile handle for further chemical modifications, making this compound a valuable building block in the synthesis of novel therapeutic agents and functional materials. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of such compounds, ensuring the reliability and reproducibility of scientific research.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the systematic atom numbering used for the subsequent NMR analysis, is depicted below. The spectroscopic properties of this molecule are a composite of the characteristics of its constituent aromatic and heterocyclic rings.

Diagram: Molecular Structure of this compound

Caption: A simplified workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C-1 | ~ 145 - 148 | Attached to the electron-donating amino group. |

| C-2 | ~ 115 - 118 | Shielded by the amino group. |

| C-3 | ~ 128 - 131 | Aromatic CH. |

| C-4 | ~ 118 - 121 | Shielded by the amino group. |

| C-5 | ~ 120 - 123 | Attached to the oxazole ring. |

| C-6 | ~ 125 - 128 | Aromatic CH. |

| C-2' (Oxazole) | ~ 160 - 165 | Carbon in the C=N bond of the oxazole ring. |

| C-4' (Oxazole) | ~ 125 - 128 | Aromatic CH in the oxazole ring. |

| C-5' (Oxazole) | ~ 138 - 142 | Aromatic CH in the oxazole ring, deshielded by oxygen. |

Protocol: Standard ¹³C NMR Acquisition

-

Sample Preparation: Dissolve 20-50 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer for the chosen solvent.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor, followed by Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3300 - 3500 | Medium, two bands | Primary Amine |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Aromatic C-H |

| C=N Stretch | 1630 - 1660 | Medium to Strong | Oxazole Ring |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Aromatic Rings |

| C-N Stretch | 1250 - 1350 | Medium to Strong | Aryl Amine |

| C-O-C Stretch | 1050 - 1250 | Strong | Oxazole Ring |

The IR spectrum of an analogous compound, aniline, shows characteristic N-H stretching bands around 3442 and 3360 cm⁻¹.[1][2] The spectrum of this compound is expected to exhibit these bands, in addition to strong absorptions corresponding to the C=N and C-O-C stretching of the oxazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the molecular formula is C₉H₈N₂O, with a monoisotopic mass of 160.0637 g/mol .

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent peak at m/z = 160.

-

Loss of HCN (m/z = 133): A common fragmentation pathway for nitrogen-containing heterocycles.

-

Loss of CO (m/z = 132): Characteristic fragmentation of the oxazole ring.

-

Aniline Cation (m/z = 92): Cleavage of the bond between the aniline and oxazole rings.

-

Loss of HCN from aniline fragment (m/z = 65): A common fragmentation for anilines.[3]

Diagram: Key Mass Spectrometry Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid or a concentrated solution of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By combining data from analogous structures with fundamental spectroscopic principles, a comprehensive characterization of this important molecule is presented. The provided protocols and interpretive guidance will aid researchers in the unambiguous identification and quality assessment of this compound, thereby supporting its application in drug discovery and materials science.

References

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

- Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170.

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

ONE-POT SYNTHESES OF 2-(1H-BENZO[d]OXAZOLE-2-YL)-N- ARYLBENZAMIDES BY SELF-CATALYSIS. (n.d.). Bibliomed. Retrieved January 17, 2026, from [Link]

- Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-224.

-

Mass spectrometry of oxazoles. (n.d.). Retrieved January 17, 2026, from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2020, December 29). MDPI. Retrieved January 17, 2026, from [Link]

- Pinto, D. C. G. A., Silva, A. M. S., & Levita, G. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Atta-ur-Rahman (Ed.), Modern Methods for Stereoselective Synthesis. Bentham Science Publishers.

-

Comparison of (a) experimental IR spectrum of aniline with theoretical... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved January 17, 2026, from [Link]

-

FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

IR: amines. (n.d.). University of California, Los Angeles. Retrieved January 17, 2026, from [Link]

-

Synthesis and characterization of Boc-Protected thio-1,3,4-oxadiazol-2-yl derivatives. (2021). JETIR. Retrieved January 17, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved January 17, 2026, from [Link]

-

Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles. (2019). Open Research Oklahoma. Retrieved January 17, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 17, 2026, from [Link]

-

Aniline. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

-

Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. (2009). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (2018). Retrieved January 17, 2026, from [Link]

-

Synthesis, Characterization and Vibrational Spectra Analysis of Ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene). (2014). PubMed. Retrieved January 17, 2026, from [Link]

-

preparation and characterisation of some transition metal complexes of new 4-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]aniline. (2017). Retrieved January 17, 2026, from [Link]

-

SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2014). IJRPC. Retrieved January 17, 2026, from [Link]

-

Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (2021). MDPI. Retrieved January 17, 2026, from [Link]

-

Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. (2010). Asian Journal of Chemistry. Retrieved January 17, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]

-

2-(5-methyl-1,3-oxazol-2-yl)aniline. (n.d.). ChemBK. Retrieved January 17, 2026, from [Link]

-

2-(4,4-Diethyl-5-methylene-2-oxazolyl)aniline. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

-

2-(1,3-Benzothiazol-2-yl)aniline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

4-(Oxazol-2-yl)aniline. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2022). MDPI. Retrieved January 17, 2026, from [Link]

-

Synthesis and characterization of novel mixed complexes derived from 2-aminomethylbenzimidazole and 2-(1H-Benzimidazol-2-yl) aniline and theoretical prediction of toxicity. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Copper(II) Complexes of 2-(Methylthiomethyl)anilines: Spectral and Structural Properties and In Vitro Antimicrobial Activity. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

An In-Depth Technical Guide to 2-(1,3-Oxazol-2-yl)aniline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,3-Oxazol-2-yl)aniline, a heterocyclic aromatic amine, represents a significant scaffold in contemporary chemical research, particularly within medicinal chemistry and materials science. This molecule uniquely combines the structural features of an aniline ring and an oxazole moiety, bestowing upon it a distinct electronic and conformational profile. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a prevalent feature in numerous biologically active natural products and synthetic pharmaceuticals.[1] Its presence can influence a molecule's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. The aniline portion, a primary aromatic amine, serves as a versatile synthetic handle for further functionalization, allowing for the construction of more complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthetic pathways, spectroscopic characterization, potential applications, and essential safety protocols.

Chemical Identity and Properties

This section provides the fundamental chemical identifiers and physicochemical properties of this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-(Oxazol-2-yl)aniline, 2-(2-Aminophenyl)oxazole |

| CAS Number | 62882-10-4 |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| Appearance | Expected to be an off-white to light brown solid |

Synthesis of this compound

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a highly plausible and efficient synthetic route can be devised based on well-established methodologies for the formation of analogous aminophenyl-oxazole systems. The most logical approach involves a two-step sequence: the synthesis of the oxazole ring followed by the reduction of a nitro group to the desired aniline.

Synthetic Pathway Overview

The proposed synthesis commences with the formation of 2-(2-nitrophenyl)oxazole, which is subsequently reduced to the target compound, this compound. This strategy is advantageous as it allows for the introduction of the oxazole moiety prior to the sensitive amino group.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-(2-Nitrophenyl)oxazole via the Van Leusen Reaction

The Van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[2][3][4] This reaction is known for its reliability and generally good yields.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-nitrobenzaldehyde (1.0 equivalent) in a suitable solvent such as methanol, add tosylmethyl isocyanide (TosMIC) (1.1 equivalents).

-

Base Addition: Cool the mixture in an ice bath and add a base, such as potassium carbonate (K₂CO₃) (1.5 equivalents), portion-wise while maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-(2-nitrophenyl)oxazole.

The mechanism of the Van Leusen reaction involves the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl, cyclization, and subsequent elimination of the tosyl group to form the aromatic oxazole ring.[5][6]

Step 2: Reduction of 2-(2-Nitrophenyl)oxazole to this compound

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are effective for this purpose, with tin(II) chloride in the presence of hydrochloric acid being a common and reliable choice.[7] Catalytic hydrogenation is another excellent alternative.

Experimental Protocol (using SnCl₂·2H₂O):

-

Reaction Setup: Dissolve 2-(2-nitrophenyl)oxazole (1.0 equivalent) in ethanol or a mixture of ethanol and concentrated hydrochloric acid.

-

Reagent Addition: Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude this compound can be further purified by column chromatography or recrystallization.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected characteristic signals based on the analysis of analogous structures.[8][9][10]

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons (Aniline Ring): Multiplets in the range of δ 6.5-8.0 ppm. The protons ortho and para to the amino group will likely appear more upfield due to the electron-donating effect of the -NH₂ group. - Oxazole Protons: Two distinct signals, likely singlets or doublets depending on coupling, in the aromatic region (δ 7.0-8.5 ppm). - Amine Protons (-NH₂): A broad singlet, typically in the range of δ 3.5-5.5 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | - Aniline Ring Carbons: Signals in the aromatic region (δ 115-150 ppm). The carbon attached to the amino group will be significantly shielded. - Oxazole Ring Carbons: Two to three signals in the aromatic region (δ 120-160 ppm). The carbon at the 2-position, bonded to the aniline ring, will be a quaternary carbon. |

| FT-IR | - N-H Stretching: Two characteristic sharp to medium bands in the region of 3300-3500 cm⁻¹ for the primary amine.[11] - C=N and C=C Stretching: Bands in the 1500-1650 cm⁻¹ region, characteristic of the oxazole and aniline rings. - C-O-C Stretching: A strong band in the 1050-1250 cm⁻¹ region, indicative of the ether linkage within the oxazole ring. |

| Mass Spec. | - Molecular Ion Peak (M⁺): A prominent peak at m/z = 160, corresponding to the molecular weight of the compound. - Fragmentation Pattern: Common fragmentation pathways for oxazoles may include the loss of CO, HCN, or cleavage of the aniline ring.[12][13][14][15] |

Reactivity and Potential Applications

The bifunctional nature of this compound makes it a valuable building block for the synthesis of a wide range of more complex molecules with potential applications in drug discovery and materials science.

Medicinal Chemistry

The oxazole scaffold is a key component in numerous compounds with diverse biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][16][17][18][19][20] The presence of the aniline moiety provides a reactive site for the introduction of various pharmacophores through N-acylation, N-alkylation, or diazotization reactions, allowing for the systematic exploration of structure-activity relationships (SAR). This makes this compound an attractive starting material for the development of novel therapeutic agents.

Caption: Derivatization pathways and potential therapeutic applications.

Materials Science

Aromatic and heterocyclic compounds are fundamental components in the design of organic electronic materials. The conjugated system of this compound suggests potential applications in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices.[21] The primary amine can be used to incorporate this chromophore into polymeric structures or to modify the surface of materials.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. Although specific toxicity data for this compound is not available, general guidelines for handling aromatic amines and heterocyclic compounds should be followed.[22][23][24][25][26]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with powders or volatile solutions.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in both medicinal chemistry and materials science. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established synthetic methodologies such as the Van Leusen oxazole synthesis followed by nitro group reduction. The combination of the versatile aniline functionality and the biologically relevant oxazole ring makes this molecule an attractive target for further investigation and derivatization in the pursuit of novel therapeutic agents and functional materials. Adherence to proper safety protocols is essential when working with this and related compounds.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

- Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and convenient synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372.

- Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.

- Van Leusen, D., van Leusen, A. M., & Wildeman, J. (1977). The Van Leusen reaction. A versatile synthesis of nitriles from ketones. The Journal of Organic Chemistry, 42(7), 1153-1159.

- Shaikh, A. A., Ghorpade, R. P., & Murugan, K. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1629.

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

- Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and oxazolines. The Journal of Organic Chemistry, 58(14), 3604-3606.

- Traldi, P., Vettori, U., & Clerici, A. (1980). Mass spectrometry of oxazoles. Heterocycles, 14(6), 847-863.

- Joule, J. A., Mills, K., & Smith, G. F. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. [Image]. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

- Joshi, S., Mehra, M., Singh, R., & Kakar, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 220-241.

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR shifts of all compounds. [Table]. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole. Retrieved from [Link]

- Singh, R. K., Bhatt, A., Chauhan, P. K., et al. (2017). Design, Synthesis and Biological evaluation of some novel biphenyl substituted oxazole derivatives. Chemical Biology & Drug Design, 90(5), 895-905.

- Kachaeva, M., Pilyo, S., Demydchuk, B. A., Prokopenko, V., & Zhirnov, V. (2018). 4-CYANO-1, 3-OXAZOLE ANTICANCER LEAD COMPOUNDS. Chemistry of Heterocyclic Compounds, 54(1), 1-16.

-

ResearchGate. (n.d.). Electrochemical reduction of 4-nitrophenyl group to 4-aminophenyl on the electrode surface. [Image]. Retrieved from [Link]

- Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968.

- Nanomaterials Chemistry. (2023). Preparation of Oxazoles by MNPs-aniline-Pd in Order to Achieve the Goals of Green Chemistry.

- Zhou, C. H., & Wang, Y. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 825-853.

- Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346.

-

ResearchGate. (n.d.). The physical properties, elemental analysis and FT-IR spectral data of compounds 4B x,y,z. [Table]. Retrieved from [Link]

- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

- MDPI. (2021). Chemistry of 2-(2′-Aminophenyl)

- Chemistry For Everyone. (2025, February 1). What Safety Precautions Should Be Taken When Working with Solvents? [Video]. YouTube.

- Bentham Science. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968.

- Costa, V. C., Tirloni, B., & Romoff, P. (2018). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 16(10), 375.

- Begtrup, M. (1974). 1H and 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica. B, 28, 61-70.

-

ResearchGate. (n.d.). FT‐IR spectra of 4‐aminophenyl sulfone (a), resorcinol (b), and ARES... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxazoles and Gas chromatography-Mass spectrometry. Retrieved from [Link]

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.

-

ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the three oxadiazole derivatives. [Image]. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. researchgate.net [researchgate.net]

- 14. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. eurekaselect.com [eurekaselect.com]

- 20. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. enamine.enamine.net [enamine.enamine.net]

- 24. diplomatacomercial.com [diplomatacomercial.com]

- 25. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility and Stability of 2-(1,3-Oxazol-2-yl)aniline for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 2-(1,3-oxazol-2-yl)aniline, a heterocyclic amine of interest in medicinal chemistry. Recognizing the limited publicly available data for this specific molecule, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines systematic, field-proven methodologies for determining these critical physicochemical parameters. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide empowers research teams to generate robust and reliable data essential for advancing the preclinical development of this compound and its analogs.

Introduction: The Imperative of Solubility and Stability in Preclinical Research

The journey of a promising hit compound to a viable clinical candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, aqueous solubility and chemical stability stand as two of the most significant hurdles that can derail an otherwise potent molecule. Poor solubility directly impacts oral bioavailability and can lead to difficulties in formulation for both in vitro and in vivo studies.[1] Similarly, chemical instability can result in the degradation of the active pharmaceutical ingredient (API), leading to a loss of efficacy, the formation of potentially toxic byproducts, and a shortened shelf-life.

This compound, a molecule featuring a basic aniline moiety and a heterocyclic oxazole ring, presents a unique set of physicochemical characteristics that require thorough investigation. This guide provides the foundational knowledge and actionable protocols to comprehensively assess its solubility and stability profile.

Physicochemical Profile and Predicted Characteristics

While specific experimental data for this compound is scarce, we can infer its likely behavior by examining its structural components and data from closely related analogs.

2.1. Chemical Structure and Functional Group Analysis

-

Structure:

-

Aniline Moiety: The primary amine group (-NH2) on the benzene ring is basic and will be protonated at physiological pH. The predicted pKa for a similar compound, 2-(5-methyl-1,3-oxazol-2-yl)aniline, is approximately 2.42.[2] This suggests that the aniline moiety of our target compound will be protonated in the acidic environment of the stomach, which could enhance its solubility.

-

-

Oxazole Ring: The oxazole ring is a five-membered heterocycle containing both oxygen and nitrogen. It is a relatively stable aromatic system but can be susceptible to hydrolysis under strongly acidic or basic conditions. The nitrogen atom in the oxazole ring is weakly basic.

-

Aromatic System: The presence of two aromatic rings (benzene and oxazole) suggests a degree of hydrophobicity, which may limit aqueous solubility.

2.2. Predicted Solubility and Stability Challenges

Based on its structure, this compound is likely to exhibit pH-dependent solubility. Its solubility is expected to be higher at lower pH values where the aniline nitrogen is protonated. The planar, aromatic nature of the molecule may lead to poor solubility in aqueous media at neutral pH.

Stability concerns may arise from the potential for oxidation of the aniline group and hydrolysis of the oxazole ring under extreme pH and temperature conditions.

Comprehensive Solubility Determination

A multi-faceted approach is necessary to fully understand the solubility profile of this compound.

3.1. Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The gold-standard for determining thermodynamic solubility is the shake-flask method. This method measures the equilibrium concentration of a compound in a saturated solution.

Experimental Protocol: Shake-Flask Solubility Determination

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, various biorelevant media)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the excess solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter. Dilute the filtered solution with a suitable mobile phase for HPLC analysis.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility in mg/mL or µg/mL.

Data Presentation: Predicted Solubility Profile

| Solvent System | Predicted Solubility | Rationale |

| 0.1 N HCl (pH ~1) | High | Protonation of the aniline nitrogen increases polarity. |

| Water (pH ~7) | Low | The neutral molecule is more hydrophobic. |

| PBS (pH 7.4) | Low | Similar to water, but buffered to physiological pH. |

| DMSO | High | A polar aprotic solvent capable of dissolving a wide range of compounds.[3] |

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Comprehensive Stability Assessment

A thorough stability assessment is crucial to de-risk the development of this compound.

4.1. Solution State Stability

This involves assessing the stability of the compound in various solvents and pH conditions relevant to formulation and biological testing.

Experimental Protocol: Solution State Stability Assessment

Materials and Equipment:

-

Stock solution of this compound in a suitable solvent (e.g., DMSO)

-

Aqueous buffers of different pH values (e.g., pH 2, 7.4, 9)

-

Incubators set at various temperatures (e.g., 4°C, 25°C, 40°C)

-

Light chamber (for photostability)

-

HPLC-UV system with a stability-indicating method

Procedure:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in the different aqueous buffers.

-

Incubation: Store the solutions under various conditions (different temperatures, protected from light, and exposed to light).

-

Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours, and longer for extended studies), withdraw an aliquot from each solution.

-

HPLC Analysis: Analyze the samples using an HPLC method capable of separating the parent compound from any potential degradants.

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point. Identify and, if possible, characterize any major degradation products.

Data Presentation: Expected Stability Profile

| Condition | Expected Stability | Potential Degradation Pathway |

| Acidic (pH 2) | Moderate to Low | Potential for oxazole ring hydrolysis. |

| Neutral (pH 7.4) | High | Likely to be the most stable condition. |

| Basic (pH 9) | Moderate | Potential for aniline oxidation. |

| Elevated Temperature | Lower | Degradation rates will likely increase with temperature. |

| Light Exposure | Moderate to Low | Aniline-containing compounds can be susceptible to photo-oxidation. |

Logical Flow for Stability Assessment

Caption: Logical flow for solution state stability assessment.

4.2. Solid-State Stability

Assessing the stability of the compound in its solid form is critical for determining appropriate storage conditions and shelf-life.

Experimental Protocol: Solid-State Stability Assessment

Materials and Equipment:

-

Solid this compound

-

Controlled environment chambers (temperature and humidity)

-

HPLC-UV system

-

Differential Scanning Calorimetry (DSC)

-

Thermogravimetric Analysis (TGA)

-

X-ray Powder Diffraction (XRPD)

Procedure:

-

Initial Characterization: Characterize the initial solid form using DSC, TGA, and XRPD.

-

Stress Conditions: Store samples of the solid compound under various temperature and humidity conditions (e.g., 40°C/75% RH, 60°C).

-

Time-Point Analysis: At specified time points, analyze the samples for chemical purity (by HPLC) and physical form (by DSC, TGA, and XRPD).

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. The generation of reliable data in these areas is a critical, non-negotiable step in the early stages of drug development. By following the detailed protocols outlined herein, research teams can make informed decisions about the progression of this and related compounds, ultimately increasing the probability of success in bringing new therapeutics to the clinic. The insights gained from these studies will be invaluable for formulation development, guiding the selection of appropriate excipients and delivery systems to optimize the biopharmaceutical properties of this compound.

References

- BenchChem. A Technical Guide to Determining the Solubility of 2-Methyl-4-(1,3-oxazol-2-yl)aniline in Common Laboratory Solvents.

- ChemBK. 2-(5-methyl-1,3-oxazol-2-yl)aniline.

- MedChemExpress. 4-(Benzo[d]oxazol-2-yl)aniline - Product Data Sheet.

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-(1,3-Oxazol-2-yl)aniline: Bridging Theory and Application in Drug Discovery

Abstract

In the landscape of modern drug discovery and materials science, 2-(1,3-Oxazol-2-yl)aniline stands out as a heterocyclic scaffold with significant potential. Its unique electronic and structural characteristics make it a compelling candidate for the development of novel therapeutic agents and functional materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the quantum chemical calculations essential for elucidating the molecular properties of this compound. By integrating foundational theory with practical, step-by-step protocols, this whitepaper aims to demystify the computational workflow, from initial structure preparation to the advanced analysis of electronic and reactivity parameters. Our objective is to furnish the scientific community with the knowledge to leverage computational chemistry as a predictive tool, thereby accelerating the rational design of molecules with desired biological activities and material properties.[1][2][3]

Strategic Imperative: Why Quantum Chemical Insights Matter for this compound

The this compound molecule is a fascinating amalgamation of three key functional components: an aniline ring, an oxazole ring, and the crucial linkage that defines their spatial and electronic relationship. This structure is not merely an academic curiosity; aniline and oxazole derivatives are prevalent in a wide array of biologically active compounds.[4][5][6] Understanding this molecule at a quantum level allows us to predict its behavior and properties with a high degree of accuracy, offering a significant advantage in the early stages of drug development.[7][8]

Quantum chemical calculations serve as a "computational microscope," enabling us to visualize and quantify aspects of the molecule that are difficult or impossible to measure directly through experimental means alone.[3] Key insights we can derive include:

-

Molecular Geometry and Stability: Determining the most stable three-dimensional conformation of the molecule is the foundational step. This includes precise bond lengths, bond angles, and dihedral angles that govern the molecule's overall shape and how it might fit into a biological target's binding site.[9][10]

-

Electronic Properties and Reactivity: By analyzing the frontier molecular orbitals (HOMO and LUMO), we can predict the molecule's chemical reactivity, kinetic stability, and electron-donating or -accepting capabilities.[11][12][13] The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability.[14][15]

-

Intermolecular Interaction Sites: The Molecular Electrostatic Potential (MEP) map provides a visual guide to the charge distribution around the molecule.[16][17] This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are paramount for predicting non-covalent interactions like hydrogen bonding—the cornerstone of drug-receptor binding.[18][19][20]

By undertaking these calculations, we move from a flat, 2D representation to a dynamic, 4D understanding of the molecule's potential, guiding more targeted and efficient experimental validation.[21][22][23]

The Computational Workflow: A Validated Protocol

The following protocol outlines a robust and widely accepted methodology for the quantum chemical analysis of organic molecules like this compound. The choice of Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set represents a well-established balance between computational cost and accuracy for this class of compounds.[24][25][26]

Diagram: Quantum Chemical Calculation Workflow

Caption: A validated workflow for quantum chemical analysis.

Step-by-Step Experimental Protocol

Software: Gaussian 09/16, GaussView 6, ChemDraw.

Step 1: Initial Structure Generation

-

Draw the 2D structure of this compound in a chemical drawing program like ChemDraw.

-

Convert the 2D structure to a 3D model.

-

Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94). This provides a reasonable starting geometry for the more computationally intensive quantum mechanics calculations.

-

Save the coordinates in a suitable format (e.g., .mol or .xyz).

Step 2: Geometry Optimization and Frequency Analysis

-

Load the pre-optimized structure into a computational chemistry interface like GaussView.

-

Set up the calculation using the following keywords in the input file. The Opt Freq keyword requests a geometry optimization followed by a frequency calculation in the same job.

-

#p B3LYP/6-311++G(d,p) Opt Freq

-

Causality: The B3LYP functional is a hybrid functional known for its good performance with organic molecules.[24][25] The 6-311++G(d,p) basis set is a Pople-style triple-zeta basis set that includes diffuse functions (++) on all atoms to accurately describe anions and weak interactions, and polarization functions (d,p) to allow for non-spherical electron distribution, which is critical for describing bonding accurately.[10]

-

-

Submit the calculation.

-

Validation: Upon completion, open the output log file. Verify that the optimization converged successfully. Crucially, check the results of the frequency calculation. The structure represents a true energy minimum on the potential energy surface only if there are zero imaginary frequencies .[21] If imaginary frequencies are present, it indicates a transition state or a saddle point, and the geometry must be perturbed and re-optimized.

Step 3: Electronic and Reactivity Analysis

-

Using the optimized geometry from the validated frequency calculation, perform a single-point energy calculation to generate the necessary files for analysis. Use the keyword Pop=NBO to request a Natural Bond Orbital analysis.

-

#p B3LYP/6-311++G(d,p) Pop=NBO

-

-

Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) from the output file.

-

Generate the Molecular Electrostatic Potential (MEP) map. This is typically done by mapping the calculated electrostatic potential onto the molecule's total electron density surface.[17]

Analysis and Interpretation of Results

Molecular Geometry

The optimization process yields the most stable conformation of this compound. Key parameters to analyze include the dihedral angle between the aniline and oxazole rings, which dictates the degree of planarity and conjugation between the two systems. Intramolecular hydrogen bonding, for instance between the aniline -NH2 group and the oxazole nitrogen, can significantly influence this conformation and the molecule's overall stability.[4][27]

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C(aniline)-C(oxazole) | ~1.47 Å |

| Bond Length | N(aniline)-H | ~1.01 Å |

| Bond Angle | C-N-H (aniline) | ~112° |

| Dihedral Angle | C-C-C-N (Aniline-Oxazole) | ~25° |

(Note: These are representative values and would be precisely determined in the actual calculation.)

Frontier Molecular Orbitals (FMOs) and Reactivity

The FMOs are central to understanding chemical reactivity.

-

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which an electron is most likely to be donated. It is associated with the molecule's capacity to act as a nucleophile or electron donor. For this compound, the HOMO is typically localized over the electron-rich aniline ring.

-

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the region most likely to accept an electron. It signifies the molecule's ability to act as an electrophile or electron acceptor.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron.[13] Conversely, a small gap suggests the molecule is more reactive.[12]

Table 2: Calculated Electronic Properties

| Parameter | Value (eV) | Implication |

|---|---|---|

| E(HOMO) | -5.8 | Electron-donating capability |

| E(LUMO) | -1.2 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.6 | High kinetic stability |

(Note: Illustrative values.)

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful tool for drug design, as it visualizes the regions of a molecule that are likely to engage in electrostatic interactions.[16][18]

-

Red Regions (Negative Potential): These are electron-rich areas, typically found around electronegative atoms like oxygen and nitrogen. They are favorable sites for electrophilic attack and are potent hydrogen bond acceptors. In our molecule, the nitrogen atom of the oxazole ring and the oxygen atom are expected to be prominent negative regions.

-

Blue Regions (Positive Potential): These are electron-poor areas, often located around hydrogen atoms bonded to electronegative atoms (like the -NH2 group). They are susceptible to nucleophilic attack and act as hydrogen bond donors.

-

Green/Yellow Regions (Neutral Potential): These areas are relatively non-polar, such as the carbon framework of the benzene ring.

The MEP map provides a direct hypothesis for how the molecule might orient itself within a protein's binding pocket to maximize favorable electrostatic interactions.[17][19]

Conceptual DFT and Global Reactivity Descriptors